molecular formula C5H10O4 B12842386 (R)-3-Ethoxy-2-hydroxypropanoic acid

(R)-3-Ethoxy-2-hydroxypropanoic acid

Cat. No.: B12842386
M. Wt: 134.13 g/mol
InChI Key: UAHKQYHBIFEMKC-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Ethoxy-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of an ethoxy group attached to the third carbon and a hydroxyl group attached to the second carbon of a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Ethoxy-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the esterification of ®-2-hydroxypropanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Another method involves the reduction of ®-3-ethoxy-2-oxopropanoic acid using a reducing agent like sodium borohydride. This reaction is usually performed in an aqueous or alcoholic medium at room temperature.

Industrial Production Methods

On an industrial scale, ®-3-Ethoxy-2-hydroxypropanoic acid can be produced through the fermentation of renewable resources, such as glucose, using genetically engineered microorganisms. The fermentation broth is then subjected to downstream processing, including extraction and purification, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

®-3-Ethoxy-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: ®-3-Ethoxy-2-oxopropanoic acid.

    Reduction: ®-3-Ethoxy-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Ethoxy-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Ethoxy-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

®-3-Ethoxy-2-hydroxypropanoic acid can be compared with other similar compounds, such as:

    ®-2-Hydroxypropanoic acid: Lacks the ethoxy group, making it less lipophilic.

    ®-3-Methoxy-2-hydroxypropanoic acid: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    ®-3-Ethoxy-2-oxopropanoic acid: Contains a carbonyl group instead of a hydroxyl group, altering its chemical properties and reactivity.

The uniqueness of ®-3-Ethoxy-2-hydroxypropanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(2R)-3-ethoxy-2-hydroxypropanoic acid

InChI

InChI=1S/C5H10O4/c1-2-9-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

UAHKQYHBIFEMKC-SCSAIBSYSA-N

Isomeric SMILES

CCOC[C@H](C(=O)O)O

Canonical SMILES

CCOCC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.